REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].CS(O[CH2:9][CH2:10][CH2:11][CH:12]([NH:20]C(OC(C)(C)C)=O)[C:13]1[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=1)(=O)=O>C1COCC1>[Cl:19][C:16]1[CH:15]=[CH:14][C:13]([CH:12]([NH2:20])[CH2:11][CH2:10][CH2:9][N:2]([CH3:3])[CH3:1])=[CH:18][CH:17]=1
|
Name
|
|
Quantity
|
84 mg
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
4-(tert-butoxycarbonylamino)-4-(4-chlorophenyl)butyl methanesulfonate
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCCCC(C1=CC=C(C=C1)Cl)NC(=O)OC(C)(C)C
|
Name
|
Intermediate 56
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCCCC(C1=CC=C(C=C1)Cl)NC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 20° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
sealed into a microwave tube
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in DCM (10.00 mL)
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by ion exchange chromatography
|
Type
|
WASH
|
Details
|
The desired product was eluted from the column
|
Type
|
CUSTOM
|
Details
|
were evaporated to dryness
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(CCCN(C)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 366 mg | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |